molecular formula C15H19N3O3S B2497680 1-{[1-(2H-1,3-benzodioxol-5-yl)ethylidene]amino}-3-(oxolan-2-ylmethyl)thiourea CAS No. 571925-98-9

1-{[1-(2H-1,3-benzodioxol-5-yl)ethylidene]amino}-3-(oxolan-2-ylmethyl)thiourea

Cat. No. B2497680
CAS RN: 571925-98-9
M. Wt: 321.4
InChI Key: FFNHTARTRGTYHT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related thiourea derivatives often involves the reaction of amines with isothiocyanates or the ring-opening of oxiranes with thioamide dianions in a highly regio- and stereoselective manner. Such methods have been applied to generate a wide array of thiourea compounds with diverse functional groups and structural frameworks, enabling the exploration of their potential applications in various fields of chemistry and biology (Murai et al., 2005).

Molecular Structure Analysis

The molecular structure of thiourea derivatives, including those similar to the compound , has been elucidated through techniques such as X-ray diffraction studies. These studies provide detailed insights into the geometrical configuration and the electronic environment of the molecules, which are crucial for understanding their reactivity and interaction with other molecules (Atis et al., 2012).

Chemical Reactions and Properties

Thiourea derivatives are known for their versatility in chemical reactions, including their use as intermediates in the synthesis of various heterocyclic compounds. For instance, they can undergo intramolecular cyclization to yield oxazines and participate in Michael addition reactions, demonstrating their utility in constructing complex molecular architectures (Okino et al., 2005).

Scientific Research Applications

Spectroscopic and Quantum Mechanical Investigations

  • Spectroscopic Analysis : The molecular geometry of similar compounds, like 1-(1,3-Benzodioxol-5-yl)thiourea, has been analyzed using spectroscopic methods and quantum mechanical investigations. This includes the calculation of molecular geometry, vibrational frequency, polarizability, and thermo-dynamical parameters, providing insight into the electronic structure and spectra of such compounds (Ragamathunnisa M, Revathi M, Jasmine Vasantha Rani E, 2015).

Synthesis and Reactivity Studies

  • Heterocyclic Synthesis : Studies on similar thiourea derivatives reveal their utility in the synthesis of various heterocyclic compounds. This includes the preparation of biologically active thiazolidin-4-ones and derivatives, showcasing the versatility of these compounds in synthetic organic chemistry (V. Mulwad, Sagar A. Mayekar, 2008).

Biological Activity Studies

  • Antimicrobial Activities : Various thiourea derivatives have been synthesized and shown to exhibit significant antibacterial activities. This underscores the potential of such compounds in developing new antimicrobial agents (Bhovi K. Venkatesh, Y. Bodke, S. Biradar, 2010).

Molecular Structure Analysis

  • Molecular Structure and Nonlinear Optical Analysis : The structure and properties of related thiourea compounds have been thoroughly studied, providing valuable information on their potential applications in nonlinear optical materials and molecular electronics (Ragamathunnisa M Admin, Megela R, Jasmine Vasantha Rani E, 2015).

Application in Medicinal Chemistry

Sensor Development

  • Chemical Sensors : Thiourea derivatives are being explored for their potential in developing chemical sensors, particularly for the detection of metal ions. This application could be significant in environmental monitoring and industrial processes (F. Ngah, L. Heng, N. I. Hassan, S. Hasbullah, 2016).

Enzyme Inhibition for Therapeutic Applications

properties

IUPAC Name

1-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]-3-(oxolan-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-10(11-4-5-13-14(7-11)21-9-20-13)17-18-15(22)16-8-12-3-2-6-19-12/h4-5,7,12H,2-3,6,8-9H2,1H3,(H2,16,18,22)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNHTARTRGTYHT-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=S)NCC1CCCO1)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=S)NCC1CCCO1)/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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